

Natural Sources of 1-Deacetylnimbolinin B and Related Limonoids: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the nimbolinin-type limonoid, **1-DeacetyInimbolinin B**. Due to the limited specific data on this compound, this guide also presents a comprehensive analysis of the closely related and extensively studied limonoid, nimbolide, as a model for extraction, quantification, and biological pathway modulation.

Natural Source of 1-Deacetylnimbolinin B

1-DeacetyInimbolinin B is a nimbolinin-type limonoid that has been isolated from the fruits of Melia toosendan[1]. Melia toosendan, a deciduous tree belonging to the Meliaceae family, is a recognized source of various limonoids, which are a class of highly oxygenated nortriterpenoids known for their diverse biological activities, including insecticidal, antifungal, and cytotoxic properties[1].

A Comprehensive Case Study: Nimbolide from Azadirachta indica

Given the extensive research on nimbolide, a structurally related tetranortriterpenoid, it serves as an excellent model for understanding the extraction, purification, and biological activities of this class of compounds. Nimbolide is primarily sourced from the leaves and flowers of the neem tree, Azadirachta indica[2].



Quantitative Data on Nimbolide Yield

The yield of nimbolide from Azadirachta indica can vary depending on the extraction method, solvent, and plant part used. The following table summarizes quantitative data from a study on microwave-assisted extraction (MAE) from neem leaves[3][4].

Parameter	Value	Reference
Optimal Extraction Conditions	[3][4]	
Solid/Liquid Ratio	1:16 g/mL	[3][4]
Microwave Power	280 W	[3][4]
Extraction Time	22 min	[3][4]
Yield from Leaves (MAE)	[3]	
Ethanol Extract	3,289.52 ± 85.91 μg/g	[3]
Dichloromethane Extract	1,314.82 ± 49.05 μg/g	[3]
Hexane Extract	1,042.05 ± 89.83 μg/g	[3]
Methanol Extract	1,040.25 ± 85.06 μg/g	[3]
Ethyl Acetate Extract	841.07 ± 50.91 μg/g	[3]
Final Purified Yield (PTLC)	0.67% (from 5g leaf powder)	[3][5]
Yield from Seeds (Reflux)	~1 g from 100 g of kernels	[6][7]

Experimental Protocols

This protocol outlines a rapid and efficient method for the extraction and purification of nimbolide.

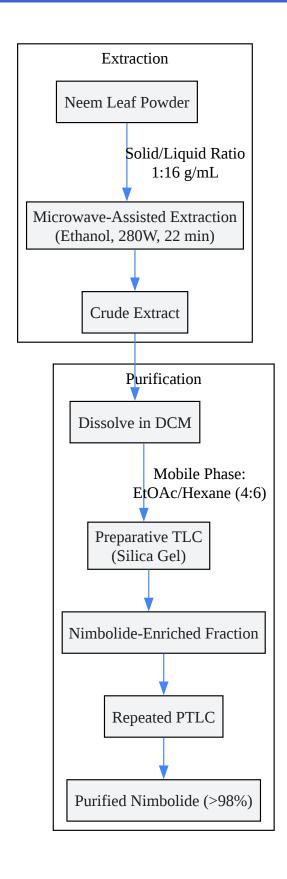
1. Sample Preparation:

- Fresh leaves of Azadirachta indica are collected, washed, and dried.
- The dried leaves are ground into a fine powder.



- 2. Microwave-Assisted Extraction (MAE):
- 5.00 g of neem leaf powder is placed in a microwave extractor.
- Ethanol is added as the solvent at a solid/liquid ratio of 1:16 g/mL.
- The extraction is performed under the optimal conditions of 280 W microwave power for 22 minutes.
- The resulting solution is filtered and the solvent is evaporated to dryness to obtain the crude extract.
- 3. Purification by Preparative Thin-Layer Chromatography (PTLC):
- The crude extract is dissolved in dichloromethane (DCM).
- The DCM crude extract is then subjected to PTLC on silica gel plates.
- The mobile phase used for separation is a mixture of ethyl acetate and hexane (4:6 v/v).
- The nimbolide-enriched fraction is collected and subjected to repeated PTLC for further purification.
- The final purified nimbolide is obtained with a purity of over 98%.
- 4. Quantification:
- Quantitative analysis of nimbolide in the extracts is performed using High-Performance Liquid Chromatography (HPLC) equipped with a photodiode array detector (PAD)[4].





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Figure 1. Workflow for the extraction and purification of nimbolide.



1. Sample Preparation:

- Azadirachta indica seeds are dried and ground into a coarse powder.
- The seed powder is defatted using a suitable solvent.

2. Extraction:

- The defatted seed powder is extracted with a solvent such as ethyl acetate using a microwave-assisted method or with methanol in a Soxhlet apparatus.
- For reflux extraction, the mixture is refluxed for 15 hours[6][7].

3. Isolation:

• The resulting methanolic extract is analyzed by High-Performance Liquid Chromatography (HPLC) using a reverse-phase technique to isolate nimbolide[7].

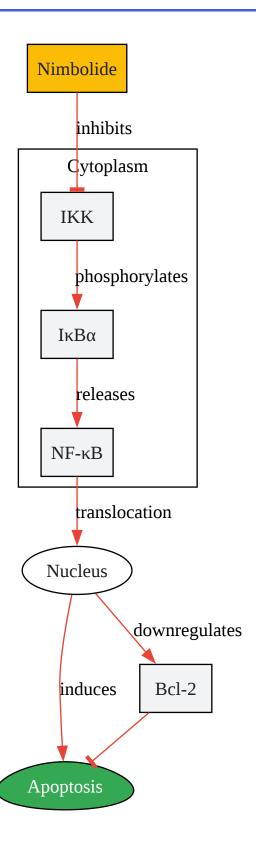
Signaling Pathways Modulated by Nimbolide

Nimbolide has been shown to exert its biological effects, particularly its anticancer properties, by modulating various signaling pathways[2][8][9].

Inhibition of NF-kB Signaling

Nimbolide inhibits the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Smac/DIABLO, ultimately inducing apoptosis[2].





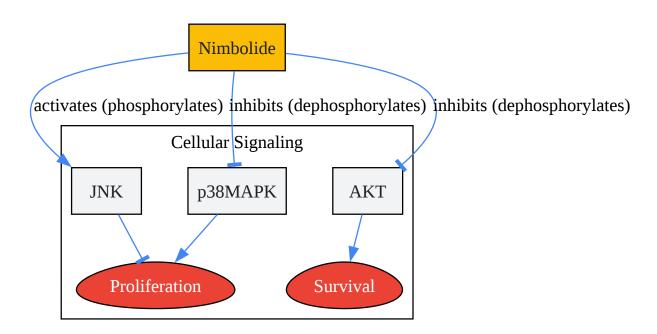
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Figure 2. Nimbolide-mediated inhibition of the NF-κB signaling pathway.



Modulation of MAPKs and PI3K/AKT Pathways

Nimbolide has been observed to influence key signaling molecules within the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival[8][10]. In bladder cancer cells, nimbolide treatment leads to increased phosphorylation of JNK and decreased phosphorylation of p38MAPK and AKT[10].



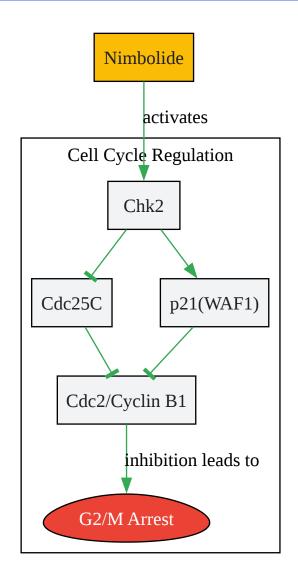
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Figure 3. Modulation of MAPK and PI3K/AKT pathways by nimbolide.

Induction of G2/M Phase Cell Cycle Arrest

In bladder cancer cells, nimbolide induces cell cycle arrest at the G2/M phase. This is mediated through the Chk2-Cdc25C-Cdc2/cyclin B1-Wee1 and Chk2-p21WAF1-Cdc2/cyclin B1-Wee1 pathways[10].





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Figure 4. Nimbolide-induced G2/M phase cell cycle arrest pathway.

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